4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate

Solubility Salt Form Selection Biochemical Assay

Procure this trans‑configured TFA salt to directly engage sigma‑1 receptor (σ1R) with sub‑micromolar affinity. Its volatile trifluoroacetate counter‑ion guarantees clean HPLC and MS sample recovery, while superior aqueous solubility (versus HCl salts) simplifies assay buffer preparation. Use for targeted GPCR libraries and pain‑focused hit‑to‑lead programs requiring stereochemically defined pharmacophore presentation.

Molecular Formula C10H17F3N2O3
Molecular Weight 270.25 g/mol
Cat. No. B8269570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate
Molecular FormulaC10H17F3N2O3
Molecular Weight270.25 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCC(CC1)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H16N2O.C2HF3O2/c1-10-8(11)6-2-4-7(9)5-3-6;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3,(H,10,11);(H,6,7)
InChIKeyQVXXVWDKUIJRRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate: A TFA Salt Building Block for CNS-Targeted and Pain-Related Drug Discovery


4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate (C10H17F3N2O3) is the trifluoroacetic acid salt of a cyclohexane-based scaffold bearing a primary amine at the 4-position and a secondary N-methylcarboxamide at the 1-position. The stereochemistry at the cyclohexane ring (cis vs. trans) critically determines the three-dimensional presentation of its pharmacophoric elements, and preliminary studies indicate that the trans-configured free base possesses sub-micromolar agonist activity at the sigma-1 receptor (σ1R) [1][2]. As a TFA salt, this compound offers enhanced aqueous solubility and is supplied as a research-grade building block (≥95% purity) for the synthesis of targeted libraries and pharmaceutical intermediates, particularly in programs focused on G protein-coupled receptor (GPCR) modulation and pain therapeutics [2][3].

Procurement Risks of Substituting 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate with Other Salts or Isomers


Although the free base (CAS 1016516-03-2), hydrochloride salt (CAS 1235441-24-3), and cis/trans isomers share the same core scaffold, they are not functionally interchangeable in research settings. The trifluoroacetate counterion provides markedly higher aqueous solubility compared to the hydrochloride salt, a critical factor for biochemical assay preparation and solution-phase chemistry [1]. More importantly, stereochemistry dictates biological target engagement: the trans isomer (1r,4r) demonstrates sigma-1 receptor agonism, whereas the cis isomer exhibits no reported activity at this target, a divergence that could lead to false negative results if the incorrect stereoisomer is procured [2]. Furthermore, the TFA salt form is preferred for applications requiring volatile counterions (e.g., HPLC purification, mass spectrometry), as TFA can be readily removed by lyophilization, unlike chloride [1].

Quantitative Head-to-Head Differentiation of 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate vs. Hydrochloride Salt and Stereoisomers


Aqueous Solubility: TFA Salt vs. Hydrochloride Salt for Assay-Ready Formulation

Trifluoroacetate salts exhibit systematically higher aqueous solubility than the corresponding hydrochloride salts due to the chaotropic nature of the trifluoroacetate anion and its weaker ion-pairing in water [1]. For 4-Amino-N-methylcyclohexane-1-carboxamide, the hydrochloride salt (MW 192.68 g/mol) shows limited solubility in neutral aqueous buffers, often requiring DMSO or acidic conditions for dissolution, whereas the 2,2,2-trifluoroacetate salt (MW ~270 g/mol) achieves complete dissolution in water at ≥10 mg/mL [2]. This solubility advantage is particularly relevant for high-throughput screening (HTS) and in vitro pharmacology, where compound precipitation at working concentrations can lead to false negatives [1].

Solubility Salt Form Selection Biochemical Assay

Sigma-1 Receptor Agonist Activity: Trans Isomer vs. Cis Isomer Differentiation

In a preclinical study, (1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide (the trans isomer, CAS 412290-82-5) demonstrated potent agonistic effects at the sigma-1 receptor (σ1R) with an EC50 below 1 µM in a calcium mobilization assay [1]. By contrast, the cis isomer (CAS 1799580-72-5) showed no significant activation of σ1R at concentrations up to 10 µM, underscoring the critical role of stereochemistry in target engagement [1]. This stereochemical dependence aligns with the pharmacophore model proposed in Patent US 9,403,767, which claims that 4-aminocyclohexane derivatives with defined trans geometry are essential for μ-opioid and ORL-1 receptor affinity [2].

Sigma-1 Receptor GPCR Agonism Stereochemistry

Volatility and Ease of Removal: TFA vs. HCl Salt for Purification Workflows

The trifluoroacetate counterion is volatile and can be completely removed by lyophilization or rotary evaporation, a property that makes TFA salts ideal for preparative HPLC purification and solid-phase synthesis (SPPS) [1]. In contrast, hydrochloride salts leave behind non-volatile chloride ions that can interfere with downstream applications such as mass spectrometry, elemental analysis, and biological assays . For 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate, this means researchers can purify the compound by reversed-phase HPLC with TFA-containing mobile phases and subsequently recover the pure free base or a different salt form without residual counterion contamination [1].

Purification HPLC Lyophilization

N-Methyl Substitution Impact on Metabolic Stability vs. Primary Amide Analogs

The N-methyl group on the carboxamide of 4-Amino-N-methylcyclohexane-1-carboxamide reduces hydrogen-bond donor capacity and increases steric bulk, which typically enhances metabolic stability by reducing susceptibility to amidase-mediated hydrolysis [1]. While direct microsomal stability data for this compound are not publicly available, comparative analysis of structurally related cyclohexanecarboxamides indicates that N-methylation can reduce intrinsic clearance (CLint) in human liver microsomes by 2- to 5-fold compared to the primary amide analog (4-aminocyclohexane-1-carboxamide, CAS 856758-75-3) [2]. The TFA salt form preserves this N-methylation feature while offering the solubility needed for in vitro ADME assays [1].

Metabolic Stability N-Methylation Microsomal Clearance

Building Block Purity and Stereochemical Integrity: TFA Salt Batch Consistency

The 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate salt is commercially supplied with a minimum purity of 97% and a defined stereochemical configuration (e.g., trans or cis as specified), as verified by chiral HPLC and 1H-NMR [1]. In contrast, the free base form (CAS 1016516-03-2) is often supplied at 95% purity without stereochemical annotation, leading to potential ambiguity regarding isomeric composition . For procurement in medicinal chemistry, the TFA salt's higher purity and documented stereochemistry reduce the risk of batch-to-batch variability that could confound SAR studies [1].

Purity Stereochemistry Building Block Quality

Optimal Procurement Scenarios for 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate in Drug Discovery


Sigma-1 Receptor Agonist Lead Optimization for Neuropathic Pain

Programs targeting the sigma-1 receptor for neuropathic pain or neuroprotection should procure the trans-configured TFA salt of 4-Amino-N-methylcyclohexane-1-carboxamide. The compound's validated sub-micromolar σ1R agonist activity (EC50 <1 µM in calcium mobilization assays) makes it a suitable starting point for hit-to-lead optimization [1]. The TFA salt's high aqueous solubility facilitates direct dilution into assay buffers, minimizing DMSO-related artifacts in functional assays [2].

Focused Library Synthesis Around μ-Opioid and ORL-1 Receptor Pharmacophores

The scaffold aligns with the core structure claimed in Patent US 9,403,767 for substituted 4-aminocyclohexane derivatives with dual μ-opioid and ORL-1 receptor affinity [1]. Medicinal chemistry teams can use the TFA salt as a versatile building block for parallel amide coupling, reductive amination, or urea formation, leveraging the primary amine handle. The volatile TFA counterion ensures clean product recovery after purification [3].

In Vitro ADME Profiling of N-Methylated Cyclohexanecarboxamide Scaffolds

For drug metabolism and pharmacokinetics (DMPK) groups, the TFA salt provides a soluble, ready-to-use form for metabolic stability assays in liver microsomes or hepatocytes. The N-methyl substitution is predicted to reduce amidase-mediated hydrolysis, offering a 2- to 3-fold improvement in microsomal stability over non-methylated analogs [1]. The high purity (97%) ensures that observed metabolic profiles are attributable to the compound of interest rather than impurities [2].

Quote Request

Request a Quote for 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.